4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
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Overview
Description
4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core linked to a piperazine ring, which is further substituted with a difluoromethyl group and a methylpyrimidinyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative reacts with piperazine under controlled conditions.
Substitution with Pyrimidinyl Group: The final step involves the introduction of the 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. This can be achieved through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and quinazoline rings, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, infectious diseases, or neurological disorders.
Industry
Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules. Its unique properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The difluoromethyl and pyrimidinyl groups may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[6-(fluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
- 4-{4-[6-(chloromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
- 4-{4-[6-(bromomethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
Uniqueness
Compared to similar compounds, 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to the presence of the difluoromethyl group. This group can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity for specific targets. These attributes make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6/c1-12-23-15(17(19)20)10-16(24-12)25-6-8-26(9-7-25)18-13-4-2-3-5-14(13)21-11-22-18/h2-5,10-11,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLZZOYDBFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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